3-cyclohexyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
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Description
3-cyclohexyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Photoinduced Oxidative Annulation : A study describes a photoinduced direct oxidative annulation process for the synthesis of highly functionalized polyheterocyclic compounds involving furan derivatives. This method does not require transition metals or oxidants, highlighting a novel approach for creating complex organic molecules (Zhang et al., 2017).
Antiviral Activities : Research on furan derivatives revealed their potential antiviral activities against H5N1 avian influenza virus, suggesting the applicability of similar compounds in developing antiviral agents (Flefel et al., 2014).
Conversion into Heterocyclic Systems : A study demonstrated the conversion of furanone derivatives into various heterocyclic systems with synthetic and biological importance, which might be relevant for similar compounds to explore their biological activities (Hashem et al., 2007).
Cyclic AMP-dependent Inhibition : Research involving cyclohexyl derivatives has shown that certain compounds can inhibit human neutrophil oxidative activity, indicating potential therapeutic applications in inflammation and immune response modulation (Sullivan et al., 2001).
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18(10-8-15-5-2-1-3-6-15)20-12-13-22-19(24)11-9-16(21-22)17-7-4-14-25-17/h4,7,9,11,14-15H,1-3,5-6,8,10,12-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCJSGRSAAJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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